Trovafloxacin mesylate

Catalog No.
S545988
CAS No.
M.F
C21H19F3N4O6S
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trovafloxacin mesylate

Product Name

Trovafloxacin mesylate

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C21H19F3N4O6S

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N

SMILES

CS(=O)(=O)[O-].C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Synonyms

7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Methanesulfonate; CP 99219; CP 99219-27; Trovafloxacin Methanesulfonate; Trovafloxacin Monomethanesulfonate; Trov

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Mechanism of Action:

Trovafloxacin mesylate is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves inhibiting bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes play a crucial role in unwinding and manipulating DNA during bacterial cell division. Trovafloxacin forms a stable complex with these enzymes, hindering their ability to function and ultimately halting bacterial growth [Source: ].

Antibacterial Activity:

Research demonstrates that trovafloxacin mesylate exhibits potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This includes various pathogens responsible for respiratory tract infections, urinary tract infections, skin and soft tissue infections, and others [Source: ]. However, it is crucial to note that the emergence of bacterial resistance has limited its clinical use.

Research Applications beyond Antibacterial Activity:

While not currently used clinically, trovafloxacin mesylate holds potential for research applications beyond its original purpose as an antibiotic. Studies have identified its ability to:

  • Increase mitochondrial activity: Trovafloxacin has been shown to increase the production of nitric oxide (NO) and calcium (Ca2+) in human liver cells, potentially impacting mitochondrial function [Source: ].
  • Inhibit Panx-1 channels: Trovafloxacin acts as a potent inhibitor of Panx-1 channels, which are involved in various cellular processes, including communication and inflammation. This finding suggests potential research avenues in understanding Panx-1 function and its role in various diseases [Source: ].

Trovafloxacin mesylate is a broad-spectrum antibiotic belonging to the fluoroquinolone class, which is characterized by its ability to inhibit bacterial DNA synthesis. This compound, sold under the brand name Trovan, was developed by Pfizer and is chemically defined as 7-[(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid; methanesulfonic acid. Its empirical formula is C21H19F3N4O6SC_{21}H_{19}F_{3}N_{4}O_{6}S with a molecular weight of approximately 512.46 g/mol .

Trovafloxacin acts as a bactericidal antibiotic by inhibiting the enzymes DNA gyrase and topoisomerase IV in bacteria. These enzymes are essential for bacterial DNA replication. By blocking their activity, trovafloxacin prevents bacteria from replicating their DNA, leading to cell death [, ].

  • 1,3-Dipolar Cycloaddition: Ethyl diazoacetate reacts with N-Cbz-3-pyrroline to form a pyrrazolidine intermediate.
  • Pyrolysis: This step leads to the formation of a cyclopropylpyrrolidine ring through nitrogen loss.
  • Saponification: The ester group is converted into a carboxylic acid.
  • Curtius Rearrangement: The carboxylic acid reacts with diphenylphosphoryl azide to produce a transient isocyanate.
  • Catalytic Hydrogenation: This process removes protecting groups to yield the final product .

Trovafloxacin mesylate exhibits potent antibacterial activity primarily through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound has shown effectiveness against a wide range of Gram-positive organisms and some Gram-negative bacteria, although it was noted for better efficacy against Gram-positive strains compared to earlier fluoroquinolones like ciprofloxacin .

The synthesis methods for trovafloxacin mesylate are complex and involve multiple steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as ethyl diazoacetate and N-Cbz-3-pyrroline.
  • Intermediate Formation: Key intermediates are generated through cycloaddition and rearrangement reactions.
  • Final Product Isolation: The final product is isolated through purification techniques such as crystallization or chromatography .

Research on interaction studies has shown that trovafloxacin can exhibit cross-resistance with other fluoroquinolones. In vitro studies indicate that resistance develops slowly through multiple-step mutations. Notably, some microorganisms resistant to other fluoroquinolones may still be susceptible to trovafloxacin, highlighting its unique profile among this class of antibiotics .

Trovafloxacin mesylate can be compared with other fluoroquinolones based on their structures and antibacterial activities. Here are some notable compounds:

Compound NameMain ActivityUnique Features
CiprofloxacinBroad-spectrum against Gram-negative bacteriaOlder generation fluoroquinolone; less effective against Gram-positive bacteria
LevofloxacinBroad-spectrumImproved activity against Gram-positive bacteria
MoxifloxacinBroad-spectrumEnhanced activity against anaerobes; longer half-life
GatifloxacinBroad-spectrumEffective against respiratory pathogens

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

512.09774000 g/mol

Monoisotopic Mass

512.09774000 g/mol

Heavy Atom Count

35

Appearance

Assay:≥98%A crystalline solid

UNII

0P1LKO80WN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trovafloxacin is a synthetic broad spectrum quinolone antibacterial agent indicated for the treatment of the following infections in adults: Pneumonia: Community Acquired Pneumonia and Nosocomial Pneumonia (mild, moderate, and severe). Note: Efficacy in patients with very severe nosocomial pneumonia and in particular infections due to less susceptible pathogens e. g. P. aeruginosa, has not been established. See also section 4. 2. Acute Exacerbations of Chronic BronchitisAcute SinusitisComplicated Intra-abdominal Infections and Acute Pelvic InfectionsSalpingitisUncomplicated Gonococcal Urethritis and CervicitisChlamydial CervicitisComplicated Skin and Soft Tissue InfectionsConsideration should be given to official guidance on the appropriate use of antibacterial agents.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J01MA13

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

147059-75-4

Use Classification

Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15

Explore Compound Types